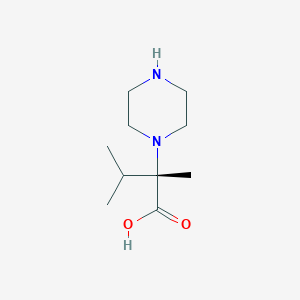

(2S)-2,3-dimethyl-2-piperazin-1-ylbutanoic acid dihydrochloride

Description

(2S)-2,3-Dimethyl-2-piperazin-1-ylbutanoic acid dihydrochloride is a chiral organic compound featuring a piperazine ring substituted with a dimethylbutanoic acid moiety and formulated as a dihydrochloride salt. The dihydrochloride salt enhances its solubility in aqueous media, which is critical for pharmaceutical applications. This compound is listed among specialty chemicals offered by suppliers for research and development, particularly in antibody and ELISA kit production .

Properties

Molecular Formula |

C10H20N2O2 |

|---|---|

Molecular Weight |

200.28 g/mol |

IUPAC Name |

(2S)-2,3-dimethyl-2-piperazin-1-ylbutanoic acid |

InChI |

InChI=1S/C10H20N2O2/c1-8(2)10(3,9(13)14)12-6-4-11-5-7-12/h8,11H,4-7H2,1-3H3,(H,13,14)/t10-/m0/s1 |

InChI Key |

IYXAAEOQRSHLAL-JTQLQIEISA-N |

Isomeric SMILES |

CC(C)[C@@](C)(C(=O)O)N1CCNCC1 |

Canonical SMILES |

CC(C)C(C)(C(=O)O)N1CCNCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2,3-Dimethyl-2-(piperazin-1-yl)butanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dimethylbutanoic acid and piperazine.

Formation of Intermediate: The carboxylic acid group of 2,3-dimethylbutanoic acid is activated using reagents like thionyl chloride or oxalyl chloride to form the corresponding acyl chloride.

Nucleophilic Substitution: The acyl chloride intermediate is then reacted with piperazine under basic conditions to form the desired product. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and yield.

Industrial Production Methods: Industrial production of (S)-2,3-Dimethyl-2-(piperazin-1-yl)butanoic acid may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: (S)-2,3-Dimethyl-2-(piperazin-1-yl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

(S)-2,3-Dimethyl-2-(piperazin-1-yl)butanoic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active compounds.

Medicine: Explored for its potential therapeutic properties, including its use in the development of new drugs targeting neurological and psychiatric disorders.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2,3-Dimethyl-2-(piperazin-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The piperazine ring can act as a ligand, binding to receptors or enzymes and modulating their activity. The compound’s effects are mediated through its ability to form hydrogen bonds and hydrophobic interactions with target proteins, influencing their conformation and function.

Comparison with Similar Compounds

Structural Analogues with Piperazine/Piperidine Moieties

a. 1-(2-Dimethylamino-ethyl)-piperidine-4-carboxylic Acid Dihydrochloride

- Structure: Contains a piperidine ring (saturated six-membered ring with one nitrogen atom) linked to a dimethylaminoethyl group and a carboxylic acid.

- Comparison: Unlike the target compound, this analogue lacks the piperazine ring (two nitrogen atoms) and has a dimethylaminoethyl substituent. The dihydrochloride salt improves solubility, but the piperidine ring may confer distinct conformational flexibility and receptor-binding properties .

b. 2-Methyl-4-(piperidin-4-yl)morpholine Dihydrochloride

- Structure : Combines a morpholine ring (oxygen and nitrogen atoms) with a piperidine substituent.

- Comparison: The morpholine ring introduces an oxygen atom, enhancing polarity compared to the purely nitrogenous piperazine in the target compound. This structural difference could influence metabolic stability and bioavailability .

c. (2S,6S)-1,2,6-Trimethylpiperazine Dihydrochloride

- Structure : A dihydrochloride salt of a trimethyl-substituted piperazine.

Pharmacologically Active Dihydrochloride Salts

a. Levocetirizine Dihydrochloride

- Structure : Contains a piperazine ring linked to a chlorophenyl-benzyl group and an acetic acid moiety.

- Comparison: Both compounds share a piperazine core and dihydrochloride salt. However, Levocetirizine’s bulky aromatic substituents contribute to its antihistamine activity, while the target compound’s dimethylbutanoic acid group may favor different biological targets (e.g., enzymes or transporters) .

b. Valtorciclibine Dihydrochloride

- Structure: An amino acid ester (L-valine) conjugated to a deoxycytidine analogue.

- Comparison: Unlike the target compound, Valtorciclibine features a nucleoside backbone, suggesting antiviral or anticancer applications.

c. Ofloxacin N-Oxide Hydrochloride

- Structure: A fluoroquinolone antibiotic derivative with a piperazine ring oxidized to an N-oxide.

- Comparison: The N-oxide modification alters electronic properties and antibacterial efficacy. The target compound’s dimethylbutanoic acid group may offer a novel mechanism distinct from quinolone antibiotics .

Key Functional Group Analysis

Solubility and Stability Considerations

Dihydrochloride salts generally improve water solubility, as seen in the target compound and analogues like Levocetirizine. However, steric effects from substituents (e.g., dimethyl groups in the target compound) may reduce solubility compared to less hindered analogues. Stability studies for similar compounds indicate that piperazine derivatives are prone to hygroscopicity, necessitating controlled storage conditions .

Research and Development Gaps

- Toxicological Data: Limited information exists on the target compound’s toxicity, unlike Levocetirizine, which has well-documented safety profiles .

- Synthetic Challenges : The chiral (2S) configuration and dimethyl substitution may complicate synthesis compared to simpler dihydrochloride salts .

Q & A

Basic: What synthetic strategies are recommended for preparing (2S)-2,3-dimethyl-2-piperazin-1-ylbutanoic acid dihydrochloride?

Answer:

Synthesis typically involves coupling a substituted butanoic acid derivative with piperazine under acidic conditions. For stereochemical control, use chiral auxiliaries or enantioselective catalysis (e.g., L-proline-mediated asymmetric synthesis). The dihydrochloride salt forms via HCl treatment during workup. Key parameters include:

- Stoichiometry: 1:1 molar ratio of carboxylic acid to piperazine, with excess HCl (2–3 eq) for salt formation.

- Temperature: 60–80°C in polar aprotic solvents (e.g., DMF, DMSO) to enhance reactivity.

- Purification: Recrystallization from ethanol/water (3:1 v/v) yields high-purity crystals (>95%) .

Advanced: How can contradictory NMR data between experimental and computational models be resolved for this compound?

Answer:

Contradictions often arise from dynamic conformational changes in the piperazine ring or solvent effects. Mitigation strategies include:

- 2D NMR: Use HSQC and NOESY to confirm stereochemistry and hydrogen bonding.

- DFT Calculations: Compare experimental and shifts with B3LYP/6-31G(d) optimized structures in implicit solvent models (e.g., PCM).

- Solvent Selection: Deuterated DMSO or DO (if water-soluble) minimizes signal overlap and stabilizes protonation states .

Basic: What analytical methods are validated for assessing purity and structural integrity?

Answer:

- HPLC-UV: C18 column, 0.1% TFA in water/acetonitrile gradient (5–95% over 20 min), detection at 210 nm. Purity >95% by area normalization.

- LC-MS: ESI+ mode to confirm molecular ion ([M+H] at m/z 261.2) and rule out degradation.

- Elemental Analysis: Verify chloride content (theoretical: ~21.6%) via ion chromatography .

Advanced: How should stability studies be designed under ICH Q1A(R2) guidelines?

Answer:

- Forced Degradation: Expose to heat (40°C/75% RH, 10 days), acid/base hydrolysis (0.1N HCl/NaOH, 24 hr), and UV light (1.2 million lux·hr).

- Stability-Indicating Assay: Use HPLC to monitor degradation products (e.g., piperazine hydrolysis to ethylenediamine).

- Storage: Long-term stability at -20°C in amber vials with desiccant; avoid >30°C to prevent HCl sublimation .

Basic: What safety protocols are critical for handling this compound?

Answer:

- PPE: Nitrile gloves, safety goggles, and lab coats.

- Ventilation: Use fume hoods to avoid aerosolized HCl during weighing.

- Spill Management: Neutralize with 5% sodium bicarbonate slurry; rinse with copious water.

- Storage: Airtight container in a cool, dry area (<25°C) away from oxidizers .

Advanced: How can low yields during scale-up synthesis be addressed?

Answer:

- Kinetic Analysis: Use in situ FTIR to monitor reaction progress and identify bottlenecks (e.g., slow imine formation).

- Process Optimization: Adjust mixing efficiency (Reynolds number >10,000) to prevent localized pH spikes.

- Alternative Workup: Replace column chromatography with antisolvent crystallization (e.g., adding MTBE to DMSO reaction mixture) .

Advanced: How to evaluate environmental fate using computational models?

Answer:

- QSAR Predictions: Estimate logP (1.5–2.0) and soil adsorption coefficient (K = 150–200 mL/g) using EPI Suite.

- Biodegradation: Conduct OECD 301D tests to assess mineralization rates (>60% in 28 days indicates readiness).

- Photolysis: Expose to UV-A (315–400 nm) in aqueous solution; analyze degradation products via HRMS .

Basic: What pharmacological screening approaches are appropriate for target validation?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.